6,7,8-Trimethoxycoumarin, also known as 6,7,8-Trimethoxycoumarin, is a naturally occurring coumarin derivative. Coumarins are a class of organic compounds known for their pleasant sweet odor, often described as reminiscent of vanilla or fresh-mown hay. [] They are commonly found in various plants and exhibit a wide range of biological activities.
Dimethylfraxetin is a naturally occurring compound classified as a coumarin derivative. It has garnered attention due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. This compound is primarily sourced from plants, particularly from the genus Tagetes, which are known for their rich phytochemical profiles.
Dimethylfraxetin is predominantly extracted from Tagetes lucida, a plant recognized for its medicinal properties. The extraction process typically involves various solvents, with high-performance liquid chromatography being employed for the identification and quantification of the compound in plant extracts .
Dimethylfraxetin falls under the category of coumarins, which are a class of aromatic compounds characterized by a benzopyrone structure. This classification is crucial as it influences the compound's biological activities and applications in scientific research.
The synthesis of dimethylfraxetin can be achieved through several methodologies, including total synthesis from simpler precursors or extraction from natural sources. One common approach involves the use of starting materials that undergo cyclization and functional group modifications to yield the desired coumarin structure.
The synthesis often employs techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used to confirm the structure and purity of the synthesized product .
Dimethylfraxetin has a molecular formula of C₁₄H₁₄O₄ and a molecular weight of approximately 250.26 g/mol. The structure features a benzene ring fused with a pyrone ring, characteristic of coumarins.
Dimethylfraxetin participates in various chemical reactions typical for coumarins, including electrophilic substitutions and oxidation reactions. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of different derivatives.
The reactivity of dimethylfraxetin is influenced by its functional groups, which can interact with nucleophiles or electrophiles in biochemical pathways. For instance, its ability to inhibit protein synthesis is attributed to its interaction with ribosomal components .
The mechanism of action for dimethylfraxetin involves multiple pathways. It has been shown to inhibit the replication of both DNA and RNA through its binding to specific receptors on phenolic acids, thereby blocking aminoacyl-tRNA binding to ribosomes . This action leads to reduced protein synthesis, which is critical in cancer cell proliferation.
Experimental studies indicate that dimethylfraxetin exhibits significant activity against various cancer cell lines, demonstrating its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
Relevant analyses using techniques such as differential scanning calorimetry have been conducted to assess thermal stability and phase transitions .
Dimethylfraxetin has several applications in scientific research:
Dimethylfraxetin is systematically named 6,7,8-trimethoxychromen-2-one according to IUPAC conventions. It is interchangeably known by several synonyms in scientific literature and commercial catalogs, including:
These synonyms reflect its structural relationship to the parent compound fraxetin and its natural occurrence in plant species such as Fraxinus chinensis, Pittosporum illicioides, and Garcinia multiflora [5] [8].
The compound has the molecular formula C₁₂H₁₂O₅, with a precise molecular weight of 236.22 g/mol. This formula accounts for its trimethoxy-substituted coumarin core structure, confirmed through high-resolution mass spectrometry and elemental analysis [2] [5] [6]. The canonical SMILES representation is O=C1C=CC2=CC(OC)=C(OC)C(OC)=C2O1, which encodes the specific positioning of methoxy groups at the 6, 7, and 8 positions of the benzopyrone ring system [5] [8].
As a coumarin derivative, dimethylfraxetin exhibits characteristic UV-Vis absorption bands attributable to π→π* electronic transitions within its conjugated chromophore system. While specific extinction coefficients are not fully detailed in the search results, coumarins typically show strong absorption in the 250–350 nm range. The methoxy substituents influence these spectral properties through electron-donating effects, which may shift absorption maxima compared to unsubstituted coumarin [1] [6].
Table 1: Fundamental Chemical Identifiers of Dimethylfraxetin
Property | Value |
---|---|
IUPAC Name | 6,7,8-trimethoxychromen-2-one |
CAS Registry Number | 6035-49-0 |
Molecular Formula | C₁₂H₁₂O₅ |
Exact Molecular Weight | 236.22 g/mol |
SMILES | O=C1C=CC2=CC(OC)=C(OC)C(OC)=C2O1 |
Key Synonyms | 6,7,8-Trimethoxycoumarin; Fraxetin dimethyl ether |
HPLC remains a cornerstone technique for dimethylfraxetin purity assessment and quantification in plant extracts and synthetic preparations. The compound exhibits favorable chromatographic behavior under reversed-phase conditions. Purity specifications of commercial samples (≥90–99.81%) are typically determined using LC/MS-ELSD (Evaporative Light Scattering Detection) or UV-based methods [5] [8]. Analytical separation employs C18 stationary phases with mobile phases often consisting of water-acetonitrile gradients containing acidic modifiers (e.g., 0.1% formic acid) to enhance peak symmetry. This method effectively resolves dimethylfraxetin from structurally related coumarins like fraxetin and fraxin [6].
UPLC-MS/MS provides superior sensitivity and selectivity for quantifying dimethylfraxetin in complex biological matrices. A validated method for rat plasma employs:
This method achieves chromatographic resolution within 6 minutes, with dimethylfraxetin eluting at ~2.49 minutes. The low limit of quantification (LLOQ) of 2 ng/mL demonstrates exceptional sensitivity suitable for pharmacokinetic studies [3].
Rigorous validation of the UPLC-MS/MS method for dimethylfraxetin quantification in biological samples includes:
Table 2: Advanced Analytical Methods for Dimethylfraxetin Quantification
Method | Key Parameters | Application Context | Performance Metrics |
---|---|---|---|
HPLC-UV/ELSD | C18 column; Water/ACN + 0.1% acid | Purity testing | ≥90–99.81% purity determination |
UPLC-MS/MS | ESI+ MRM (m/z 237.2→176.0); 6-min gradient | Plasma pharmacokinetics | LLOQ: 2 ng/mL; RT: 2.49 min |
QC Parameters | Linear range: 2–4000 ng/mL (r>0.99) | Bioanalytical validation | Precision: ±15% accuracy |
These validated methodologies enable reliable quantification across diverse matrices, supporting research into dimethylfraxetin’s bioavailability (19.7% in rats) and metabolic fate [3].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0